N-(3,5-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-11-15(2)13-17(12-14)24(3)29(25,26)18-9-10-28-19(18)21-22-20(23-27-21)16-7-5-4-6-8-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERTTDLMHLYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiophene ring connected to a sulfonamide group and an oxadiazole moiety. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines. In a study evaluating the cytotoxic effects of similar compounds, the most potent derivatives displayed IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and other cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 9.6 ± 0.7 |
| Compound B | CEM (T-Lymphocyte) | 41 ± 3 |
| Compound C | L1210 (Leukemia) | 35 ± 5 |
Anti-inflammatory Properties
Compounds with sulfonamide groups are known for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. Studies have shown that similar sulfonamide-containing compounds exhibit selective inhibition of COX-2 over COX-1, thereby reducing inflammation with fewer side effects .
Antimicrobial Activity
The presence of the oxadiazole moiety has been linked to antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that derivatives exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins such as COX and various kinases involved in cancer signaling pathways .
- Induction of Apoptosis : Evidence indicates that similar compounds can induce programmed cell death in cancer cells through mitochondrial pathways .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of this compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory properties of similar sulfonamides, subjects receiving treatment showed marked improvement in inflammatory markers compared to placebo groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety has been shown to enhance these effects. Studies have demonstrated that compounds similar to N-(3,5-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide possess activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays have shown promising results against several cancer cell lines, indicating a need for further exploration in clinical settings.
Enzyme Inhibition
Sulfonamides are known enzyme inhibitors, particularly in the context of carbonic anhydrases and certain kinases. Research into the inhibitory effects of this compound on specific enzymes could lead to advancements in targeted therapies for metabolic disorders.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications.
Photonic Devices
Due to its photostability and tunable optical properties, this compound is being explored for use in photonic devices. Its application could enhance the efficiency of light-emitting devices and sensors.
Chromatography
The compound's distinctive structure allows it to act as a suitable standard or reagent in chromatographic methods. Its application in high-performance liquid chromatography (HPLC) can aid in the analysis of complex mixtures, particularly those involving biological samples.
Spectroscopic Studies
This compound can be utilized as a probe in spectroscopic studies due to its unique absorption characteristics. This can facilitate the study of molecular interactions and dynamics in various environments.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The findings suggest that further development could lead to effective treatments for antibiotic-resistant infections.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines showed that compounds with structural similarities to this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the established synthetic routes for this compound, and what are the critical reaction conditions?
Answer:
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Thiophene sulfonamide core formation : Sulfonylation of thiophene derivatives using sulfonyl chlorides under basic conditions (e.g., triethylamine in acetonitrile) .
- Oxadiazole ring construction : Cyclization of thioamide intermediates with hydroxylamine or nitrile oxides, often in polar aprotic solvents like DMF at reflux .
- Critical reagents : Iodine and triethylamine are used to promote cyclization, as seen in analogous 1,3,4-thiadiazole syntheses .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
Advanced: How can reaction yields be optimized while minimizing byproducts like sulfur or unreacted intermediates?
Answer:
- Solvent selection : Use DMF for cyclization steps to enhance solubility of intermediates and reduce side reactions .
- Catalyst optimization : Triethylamine aids in deprotonation, while iodine acts as a mild oxidant to facilitate sulfur elimination (e.g., S₈ formation) .
- Real-time monitoring : Employ TLC or in-situ NMR to track intermediate conversion and adjust reaction times (e.g., 1–3 min for fast cyclization) .
Basic: What spectroscopic methods are most effective for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include:
- IR spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
Advanced: What in vitro assays are suitable for evaluating its biological activity, given structural analogs show antitumor potential?
Answer:
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to known oxadiazole derivatives .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the sulfonamide’s potential as a hydrogen-bond acceptor .
- SAR analysis : Modify the 3-phenyl-oxadiazole or dimethylphenyl groups to assess impact on activity .
Advanced: How can computational modeling predict its target binding affinity?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of proteins like COX-2 or EGFR, focusing on interactions between the oxadiazole ring and catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water, 100 ns runs) to validate docking results .
Basic: What HPLC conditions are recommended for purity analysis?
Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (70:30 to 90:10) with 0.1% trifluoroacetic acid for peak sharpness .
- Detection : UV at 254 nm (aromatic/heterocyclic absorption) .
Advanced: What mechanistic insights explain sulfur elimination during synthesis?
Answer:
Cyclization in DMF with iodine likely proceeds via:
- Radical intermediates : Iodine promotes homolytic cleavage of S–S bonds, releasing S₈ .
- Nucleophilic attack : Triethylamine deprotonates intermediates, facilitating ring closure and sulfur extrusion .
Basic: How should the compound be stored to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in DMSO for biological assays (100 mM stock), avoiding aqueous buffers to limit hydrolysis .
Advanced: Can X-ray crystallography resolve its solid-state conformation, and what packing interactions are expected?
Answer:
- Crystallization : Use slow evaporation from dichloromethane/hexane.
- Packing analysis : Anticipate π-π stacking between phenyl/oxadiazole rings and hydrogen bonds involving sulfonamide NH .
Advanced: How do electronic effects of substituents influence its reactivity in further derivatization?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
